REACTION_CXSMILES
|
[CH:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C-]#[C-].[Na+].[Na+].[C:12]1(C)C(C)=CC=C[CH:17]=1>O1CCCC1>[CH:12]#[C:17][CH:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|
|
Name
|
|
Quantity
|
49.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)=O
|
Name
|
suspension
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#[C-].[Na+].[Na+]
|
Name
|
|
Quantity
|
375 mmol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added by portions
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
After hydrolysis, extractions and concentration, fractionation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C-]#[C-].[Na+].[Na+].[C:12]1(C)C(C)=CC=C[CH:17]=1>O1CCCC1>[CH:12]#[C:17][CH:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|
|
Name
|
|
Quantity
|
49.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)=O
|
Name
|
suspension
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#[C-].[Na+].[Na+]
|
Name
|
|
Quantity
|
375 mmol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added by portions
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
After hydrolysis, extractions and concentration, fractionation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C-]#[C-].[Na+].[Na+].[C:12]1(C)C(C)=CC=C[CH:17]=1>O1CCCC1>[CH:12]#[C:17][CH:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|
|
Name
|
|
Quantity
|
49.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)=O
|
Name
|
suspension
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#[C-].[Na+].[Na+]
|
Name
|
|
Quantity
|
375 mmol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added by portions
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
After hydrolysis, extractions and concentration, fractionation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |